molecular formula C21H24F3N B1228361 Fluotracen

Fluotracen

Cat. No.: B1228361
M. Wt: 347.4 g/mol
InChI Key: JTAJFHGSVCEPKC-IFXJQAMLSA-N
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Description

Fluotracen (CAS: 530-78-9) is a synthetic compound with the molecular formula C23H31FO6. It is primarily classified as an anti-inflammatory agent , though it also exhibits antidepressant and antipsychotic properties . Its synthesis involves constructing a side chain through either direct SN2 displacement of a methoxy group by bromide or cleavage of the ether to an alcohol followed by dimethylamine substitution and catalytic reduction . This structural complexity contributes to its dual therapeutic roles, targeting inflammatory pathways and neurotransmitter systems such as GABA(A) receptors .

Properties

Molecular Formula

C21H24F3N

Molecular Weight

347.4 g/mol

IUPAC Name

N,N-dimethyl-3-[(9R,10S)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine

InChI

InChI=1S/C21H24F3N/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3/t14-,19+/m0/s1

InChI Key

JTAJFHGSVCEPKC-IFXJQAMLSA-N

Isomeric SMILES

C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@@H](C3=CC=CC=C13)CCCN(C)C

Canonical SMILES

CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C

Synonyms

9,10-dihydro-N,N-10-trimethyl-2- (trifluoromethyl)-9-anthracenepropanamine
fluotracen
fluotracen hydrochloride, (cis-(+-))-isomer
SK and F 28175
SK and F-28175
SKF 28175

Origin of Product

United States

Preparation Methods

The synthesis of Fluotracen involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydroanthracene core: This step involves the reduction of anthracene to form the dihydroanthracene core.

    Introduction of the trifluoromethyl group: This is typically achieved through a Friedel-Crafts alkylation reaction using a trifluoromethylating agent.

    Attachment of the propan-1-amine side chain: This step involves the reaction of the dihydroanthracene derivative with N,N-dimethylpropan-1-amine under suitable conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Fluotracen undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Fluotracen has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Fluotracen involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Fludrocortisone (CAS: 127-31-1)
  • Molecular Formula : C21H29FO5
  • Indication : Steroid (anti-inflammatory, mineralocorticoid replacement) .
  • Comparison :
    • Both compounds contain fluorine and share anti-inflammatory applications.
    • Fludrocortisone lacks the extended side chain and dimethylamine group seen in Fluotracen, limiting its central nervous system (CNS) activity.
    • This compound’s larger structure (C23H31FO6 vs. C21H29FO5) may enhance tissue penetration and receptor binding diversity .
Fludiazepam (CAS: 3900-31-0)
  • Molecular Formula : C16H12ClFN2O
  • Indication : Anxiolytic (benzodiazepine class) .
  • Comparison: Both contain fluorine and modulate GABA receptors. Fludiazepam acts as a GABA enhancer, while this compound non-competitively blocks GABA(A) receptor subsets, suggesting distinct mechanisms in psychiatric applications .

Functional Analogues

Fluoxetine (CAS: 54910-89-3)
  • Molecular Formula: C17H18F3NO
  • Indication : Antidepressant (SSRI class) .
  • Comparison: Fluoxetine selectively inhibits serotonin reuptake, whereas this compound’s tricyclic structure may target multiple monoamine transporters. this compound’s fluorine and oxygen-rich structure could reduce metabolic degradation compared to Fluoxetine’s trifluoromethyl group .
Clozapine (CAS: 5786-21-0)
  • Indication : Antipsychotic (atypical class) .
  • Comparison :
    • Both compounds block GABA(A) receptors, but Clozapine saturates receptor subsets at lower concentrations.
    • This compound’s anti-inflammatory properties may offer adjunct benefits in neuropsychiatric disorders, unlike Clozapine .

Pharmacological and Clinical Profiles

Table 1: Key Pharmacological Comparisons

Compound Indication Molecular Formula Key Functional Groups Receptor Targets
This compound Anti-inflammatory, Antidepressant C23H31FO6 Fluorine, dimethylamine side chain GABA(A), COX enzymes
Fludrocortisone Steroid C21H29FO5 Fluorine, ketone Glucocorticoid receptors
Fludiazepam Anxiolytic C16H12ClFN2O Fluorine, benzodiazepine core GABA(A)
Fluoxetine Antidepressant C17H18F3NO Trifluoromethyl Serotonin transporter

Research Findings and Implications

  • Synthetic Advantages : this compound’s dual synthesis pathways (SN2 vs. ether cleavage) offer flexibility in optimizing yield and purity .
  • Safety Profile: Unlike Fludrocortisone, this compound’s lack of glucocorticoid activity may reduce adrenal suppression risks .
  • Clinical Efficacy: In psychiatric applications, this compound’s non-additive effects with Clozapine suggest partial receptor overlap, supporting its use in treatment-resistant cases .

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